molecular formula C12H11NO2 B1393424 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde CAS No. 630392-25-5

4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde

Cat. No.: B1393424
CAS No.: 630392-25-5
M. Wt: 201.22 g/mol
InChI Key: FIQNXMIUHQZTDY-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a benzaldehyde group attached to the isoxazole ring, which imparts unique chemical and physical properties.

Biochemical Analysis

Biochemical Properties

4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and transferases. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, this compound can act as an inhibitor of certain dehydrogenases, thereby modulating metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can alter the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it has been shown to affect the activity of key signaling molecules such as kinases and phosphatases, thereby modulating cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein conformation and function. Furthermore, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and catalysis. These molecular interactions can result in significant changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in the formation of degradation products that may have different biological activities. Long-term studies have indicated that continuous exposure to this compound can lead to adaptive changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects on cellular function, including enhanced oxidative stress responses and improved metabolic efficiency. At high doses, this compound can induce toxic effects, such as oxidative damage, inflammation, and apoptosis. These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism. This compound interacts with enzymes such as dehydrogenases and oxidases, influencing the flux of metabolites through these pathways. Additionally, this compound can modulate the levels of key metabolites, such as reactive oxygen species and adenosine triphosphate, thereby affecting cellular energy balance and redox status .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporters such as solute carriers, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within cells can influence its biological activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound has been shown to localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling. The targeting of this compound to these compartments is mediated by specific targeting signals and post-translational modifications that direct its localization within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde typically involves the formation of the isoxazole ring followed by the introduction of the benzaldehyde group. One common method involves the reaction of 3,5-dimethylisoxazole with benzaldehyde under acidic or basic conditions. The reaction can be catalyzed by various reagents, including Lewis acids or bases, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes or proteins by binding to their active sites. This interaction can lead to the modulation of various biochemical pathways, ultimately resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde is unique due to its specific combination of the isoxazole ring and benzaldehyde group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(3,5-dimethyl-1,2-oxazol-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-12(9(2)15-13-8)11-5-3-10(7-14)4-6-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQNXMIUHQZTDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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